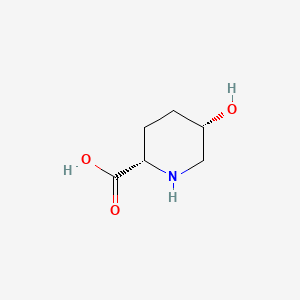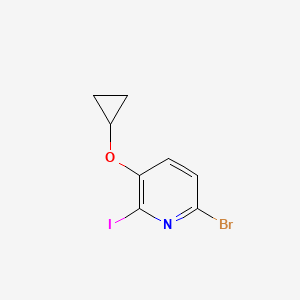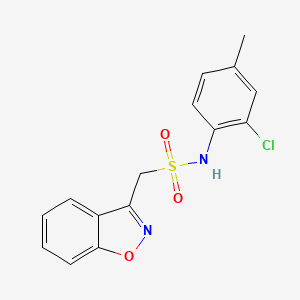![molecular formula C11H13NS B2354738 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline CAS No. 1935223-20-3](/img/structure/B2354738.png)
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline is an organic compound with the molecular formula C₁₁H₁₃NS. It features a bicyclo[1.1.1]pentane (BCP) core, which is a unique and rigid three-dimensional structure.
Mechanism of Action
Target of Action
The primary targets of 4-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, which this compound is a part of, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .
Mode of Action
The exact mode of action of 4-(Bicyclo[11Bcps have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” and can interact with biological targets in a manner similar to the original molecule .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Bicyclo[11It’s known that bcp-containing synthetic lipoxin a4 mimetics (bcp-slxms) have been screened for their impact on inflammatory responses . Lipoxins are endogenously generated eicosanoids typically produced at a site of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Bicyclo[11Bcps are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may have an impact on the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 4-(Bicyclo[11One imidazolo-bcp-slxm was found to possess high anti-inflammatory activity . This suggests that 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline may have similar anti-inflammatory effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The chemical and metabolic instability of lipoxins, which bcp-slxms mimic, decreases the therapeutic exploitation of these actions . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.
Preparation Methods
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline typically involves the functionalization of the BCP core. One common method is the nucleophilic addition across the central bond of [1.1.1]propellane, followed by further functionalization to introduce the aniline group . Industrial production methods may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Chemical Reactions Analysis
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique BCP core.
Comparison with Similar Compounds
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline can be compared with other BCP derivatives and similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Cubanes: Another class of rigid, three-dimensional structures that can be used as bioisosteres in drug design.
Higher bicycloalkanes: These compounds have larger ring systems and can offer different steric and electronic properties compared to BCP derivatives.
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c12-9-1-3-10(4-2-9)13-11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGQHUKCIWIHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)SC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
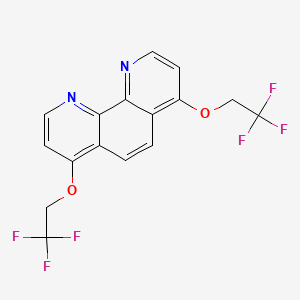

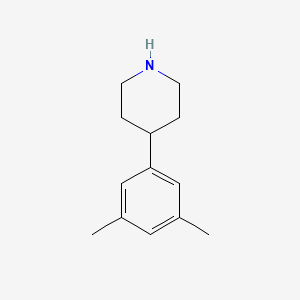
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2354662.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2354664.png)
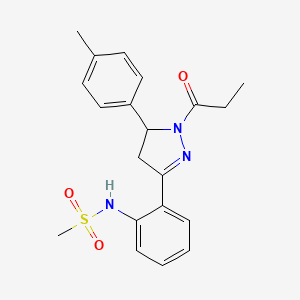
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2354667.png)
![N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2354671.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2354672.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)
![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)
